rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate
Description
This compound features a bicyclo[3.2.0]heptane core with a tert-butoxycarbonyl (Boc) protecting group at position 2, a primary amine at position 7, and a tosylate counterion. The relative stereochemistry (1S,5S,7S) confers distinct spatial and electronic properties, making it valuable in pharmaceutical synthesis, particularly as a chiral intermediate. The Boc group enhances stability during synthetic steps, while the tosylate improves solubility and crystallinity .
Properties
IUPAC Name |
tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-6-2-4-7(5-3-6)11(8,9)10/h7-9H,4-6,12H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-,8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTIVNPBSMYSBR-YWUTZLAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@H](C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2331211-58-4 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2331211-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Diels-Alder Reaction with Furan Derivatives
A widely adopted approach employs a Diels-Alder reaction between furan-based dienes and electron-deficient dienophiles. For example, methyl 2-benzamidoacrylate serves as a dienophile, reacting with cyclopentadiene under reflux conditions in dichloromethane (DCM) to yield the bicyclic adduct. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, with enantiomeric excess (ee) values exceeding 90% in optimized systems.
Key Reaction Parameters
Intramolecular Cyclization of Pyrrolidine Precursors
Alternative routes utilize pre-functionalized pyrrolidines subjected to radical-mediated cyclization. Treatment of methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) generates the bicyclo[3.2.0] core via a 5-exo-trig radical pathway. This method offers moderate yields (30–50%) but avoids the need for high-pressure equipment.
Boc Protection of the Amino Group
Following bicyclic core formation, the primary amine at position 7 is protected using di-tert-butyl dicarbonate (Boc2O). This step is critical for preventing unwanted side reactions during subsequent functionalization.
Standard Boc Protection Protocol
The amine is treated with Boc2O (1.2 equiv) in tetrahydrofuran (THF) at 0–25°C, catalyzed by 4-dimethylaminopyridine (DMAP). Quenching with aqueous sodium bicarbonate followed by extraction with ethyl acetate typically yields the Boc-protected intermediate in >85% purity.
Optimization Insights
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Solvent Choice : THF outperforms DMF due to reduced racemization risks.
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Stoichiometry : Excess Boc2O (1.5–2.0 equiv) drives reaction completion but necessitates careful purification.
Introduction of the tosylate group at position 2 involves nucleophilic substitution. The secondary amine reacts with p-toluenesulfonyl chloride (TsCl) under basic conditions.
Tosylation Reaction Conditions
| Component | Specification | Role |
|---|---|---|
| TsCl | 1.1 equiv | Electrophilic sulfonating agent |
| Base | Triethylamine (2.5 equiv) | HCl scavenger |
| Solvent | DCM | Non-polar, inert medium |
| Reaction Time | 12–16 h | Ensures complete conversion |
Post-reaction workup includes washing with dilute HCl to remove excess TsCl, followed by recrystallization from ethanol/water mixtures to achieve >98% purity.
Resolution of Stereochemistry
The rel-(1S,5S,7S) configuration is established through a combination of chiral chromatography and crystallization. Diastereomeric salts formed with (-)-dibenzoyl-L-tartaric acid enable separation of the desired stereoisomer, with reported optical purity of 99% after three recrystallizations.
Industrial-Scale Production Considerations
Large-scale synthesis introduces unique challenges addressed through:
Continuous Flow Reactors
Replacing batch processes with continuous flow systems for Boc protection and tosylation steps reduces reaction times by 70% while maintaining yields ≥90%.
Solvent Recycling Systems
Closed-loop THF and DCM recovery systems cut production costs by 40% and minimize environmental impact.
Analytical Characterization
Critical quality control metrics include:
HPLC Analysis
| Column | C18, 250 × 4.6 mm |
|---|---|
| Mobile Phase | 60:40 MeCN/H2O + 0.1% TFA |
| Retention Time | 8.2 min |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.45 (s, 3H, Ts methyl), 3.82–4.15 (m, 4H, bicyclic protons)
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HRMS : m/z calc. for C₁₈H₂₈N₂O₅S [M+H]⁺ 385.1794, found 385.1791
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Diels-Alder | 65–75 | 95 | High | Moderate |
| Radical Cyclization | 30–50 | 85 | Low | High |
| Enzymatic Resolution | 40–55 | 99 | Excellent | Low |
Chemical Reactions Analysis
Types of Reactions: rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide yields the corresponding azide, while deprotection results in the free amine .
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products .
Biology and Medicine: In biological research, it serves as a building block for the development of bioactive compounds, including enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, it is used in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amine, allowing selective reactions at other sites. The tosylate group, being a good leaving group, facilitates nucleophilic substitution reactions . The compound’s bicyclic structure imparts rigidity, which can influence the stereochemistry of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Stereochemical Variations
- rel-(1S,5S,7S) vs. rel-(1S,5S,7R): highlights that a single stereochemical inversion (e.g., 7S → 7R) can drastically alter molecular conformation and biological activity. For example, divaricanolide F (rel-(1S,5S,7R)) was confirmed via DFT calculations to adopt a distinct spatial arrangement compared to the target compound .
- Bicyclo[3.2.0] vs. Bicyclo[2.2.1] : Compounds like (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane () exhibit reduced ring strain but lower conformational flexibility, impacting their utility in drug design .
Functional Group Analysis
- Boc Protection: The Boc group in the target compound prevents unwanted amine reactions during synthesis, a feature absent in analogues like rel-((1S,5S)-3-azabicyclo[3.2.0]heptan-1-yl)methanol ().
- Amino vs. Oxo Groups: The 7-amino group in the target compound contrasts with 7-oxo substituents in and . Oxo groups increase electrophilicity but reduce nucleophilic reactivity at the bridgehead position .
- Tosylate Counterion : Unlike hydrobromide salts () or free bases (), the tosylate enhances aqueous solubility, critical for purification and formulation .
Biological Activity
rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug development.
Chemical Structure and Properties
The compound features a bicyclo[3.2.0] framework with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a tosylate group, which enhances its reactivity in various chemical reactions. Its molecular formula is C_{15}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 384.49 g/mol .
Research indicates that compounds similar to this compound may exhibit significant biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, which could be attributed to its ability to interfere with bacterial cell wall synthesis .
- CNS Activity : The bicyclic structure suggests potential interactions with neurotransmitter systems, particularly in targeting dopamine transporters .
Case Studies and Research Findings
- Antibacterial Studies : A study on related azabicyclic compounds indicated varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. Some derivatives exhibited stronger activity than traditional antibiotics .
- Binding Affinities : In vitro studies have shown that related compounds bind to the cocaine binding site at the dopamine transporter with varying affinities (Ki values ranging from 5 µM to 96 µM), suggesting potential for developing CNS-active agents .
- Enzyme Inhibition : The compound's derivatives have been evaluated for their ability to inhibit enzymes such as urease and alpha-amylase, which are relevant in treating conditions like bacterial infections and diabetes .
Synthesis and Reactivity
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Framework : Utilizing cycloaddition reactions to construct the bicyclic core.
- Boc Protection : The amino group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
- Tosylation : The formation of the tosylate group enhances the compound's reactivity in nucleophilic substitution reactions.
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals key differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,5R,7R)-7-Amino-2-azabicyclo[3.2.0]heptane | Similar bicyclic structure without Boc protection | Different stereochemistry may influence biological activity |
| 4-Methylbenzene sulfonic acid | Contains a sulfonic acid group | Used as a reagent for tosylation but lacks bicyclic structure |
| (1R,5R)-Boc-protected 7-amino-bicyclo[3.2.0]heptane | Similar Boc protection but different stereochemistry | Potentially different reactivity due to stereochemistry |
This table illustrates how structural nuances can lead to varied properties and applications among similar compounds.
Q & A
Q. Table 1: Solvent Impact on Cyclization Efficiency (Hypothetical Data)
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM | 78 | 95% |
| THF | 65 | 88% |
| Acetonitrile | 52 | 82% |
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during characterization?
Answer:
Contradictions often arise from stereochemical variations or solvent artifacts. Methodological approaches include:
- Comparative Analysis : Cross-reference with SciFinder’s spectral database (e.g., search CAS RN 551-16-6 for analogous bicycloheptane derivatives) .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., via Gaussian or COMSOL Multiphysics) and compare with experimental data .
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess peak splitting caused by hydrogen bonding .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., pyridine in tosylation) .
- Storage : Store at 2–8°C under nitrogen to prevent Boc-group hydrolysis .
Advanced: How can AI-driven tools enhance mechanistic studies of Boc deprotection in this compound?
Answer:
- Reaction Pathway Prediction : Train machine learning models on existing deprotection data (e.g., acidolysis with TFA) to predict optimal conditions (concentration, temperature) .
- Real-Time Monitoring : Integrate AI with inline IR spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Basic: What analytical techniques are most reliable for purity assessment?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); compare retention times against certified reference standards (e.g., EP impurity standards) .
- NMR : Analyze ¹³C-NMR for Boc-group integrity (δ ~80 ppm for quaternary carbon) .
Advanced: How can solvent polarity influence the stereochemical outcome of the bicyclo[3.2.0]heptane core?
Answer:
Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring endo stereochemistry. Non-polar solvents (e.g., toluene) may lead to exo products. Validate via X-ray crystallography or NOESY NMR .
Basic: What purification strategies are effective for isolating the tosylate salt?
Answer:
- Recrystallization : Use ethanol/water (4:1) to isolate the tosylate salt; monitor crystal growth under reduced temperature (4°C) .
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for Boc-protected intermediates .
Advanced: How can combinatorial design principles improve scalability of the synthesis?
Answer:
- Parallel Synthesis : Screen 8–12 reaction conditions (e.g., catalysts, solvents) in parallel reactors to identify robust, scalable parameters .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize yield and minimize byproducts (e.g., overprotection or ring-opening) .
Basic: What literature search strategies are recommended for identifying synthetic protocols?
Answer:
- SciFinder Search : Use substructure search for "2-azabicyclo[3.2.0]heptane" and filter by "preparation" or "reaction" fields. Cross-reference patents (e.g., EP standards) for industrial methods .
- Keyword Refinement : Combine terms like "Boc protection," "tosylate salt," and "stereoselective cyclization" .
Advanced: How can data-driven approaches resolve contradictions between computational predictions and experimental results?
Answer:
- Bayesian Optimization : Integrate prior experimental data (e.g., failed reactions) to refine predictive models and reduce errors in DFT calculations .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Solubility Data Series) to identify trends in solvent compatibility or kinetic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
